Josiphos SL-J418-2

Catalog No.
S12515382
CAS No.
M.F
C46H52FeO2P2
M. Wt
754.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Josiphos SL-J418-2

Product Name

Josiphos SL-J418-2

Molecular Formula

C46H52FeO2P2

Molecular Weight

754.7 g/mol

InChI

InChI=1S/C41H47O2P2.C5H5.Fe/c1-25-15-26(2)18-34(17-25)44(35-19-27(3)16-28(4)20-35)33(9)38-13-12-14-39(38)45(36-21-29(5)40(42-10)30(6)22-36)37-23-31(7)41(43-11)32(8)24-37;1-2-4-5-3-1;/h12-24,33H,1-11H3;1-5H;/t33-;;/m1../s1

InChI Key

WMHNOIYFVOSUJD-QYKZUBHNSA-N

Canonical SMILES

CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C(C)[C]3[CH][CH][CH][C]3P(C4=CC(=C(C(=C4)C)OC)C)C5=CC(=C(C(=C5)C)OC)C)C.[CH]1[CH][CH][CH][CH]1.[Fe]

Isomeric SMILES

CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)[C@H](C)[C]3[CH][CH][CH][C]3P(C4=CC(=C(C(=C4)C)OC)C)C5=CC(=C(C(=C5)C)OC)C)C.[CH]1[CH][CH][CH][CH]1.[Fe]

Josiphos SL-J418-2 is a chiral phosphine ligand characterized by the chemical formula C₄₆H₅₂FeO₂P₂ and the CAS number 849924-48-7. It is part of the Josiphos family of ligands, which are widely recognized for their utility in asymmetric catalysis. The compound features a unique structure that allows it to effectively stabilize metal centers, enhancing the efficiency of various catalytic processes, particularly in enantioselective reactions.

Josiphos SL-J418-2 is primarily utilized in metal-catalyzed transformations. It plays a crucial role in several types of reactions, including:

  • Hydrogenation: Facilitates the reduction of alkenes and ketones to their corresponding saturated compounds.
  • Cross-Coupling Reactions: Involves the formation of carbon-carbon bonds through reactions such as Suzuki and Heck coupling.
  • Cycloaddition Reactions: Engages in reactions that form cyclic compounds, often with high stereoselectivity.

The ligand's ability to influence reaction pathways is attributed to its steric and electronic properties, which can be fine-tuned depending on the metal catalyst used .

The synthesis of Josiphos SL-J418-2 typically involves multi-step organic reactions. The general process includes:

  • Formation of Phosphine Derivatives: Starting materials are reacted with phosphorus-containing reagents to form phosphine intermediates.
  • Chiral Resolution: Enantiomers are separated using chiral chromatography or similar techniques to obtain the desired configuration.
  • Complexation with Metal Centers: The ligand is then coordinated with transition metals (such as palladium or rhodium) to form active catalytic complexes.

Each step requires careful control of conditions to ensure high yields and enantioselectivity .

Unique FeaturesJosiphos SL-J418-2Chiral PhosphineAsymmetric synthesis, catalysisHigh selectivity and stability(S)-BIPHEPChiral PhosphineCross-coupling reactionsLess steric hindrance(R)-BINAPChiral PhosphineAsymmetric hydrogenationGreater solubility in organic solventsDPEphosBidentate LigandCatalysis in various organic reactionsMore flexible coordination geometry

Josiphos SL-J418-2 stands out due to its specific design for high enantioselectivity and stability under diverse reaction conditions, making it particularly advantageous for complex synthetic challenges .

Studies on the interactions of Josiphos SL-J418-2 with various metal catalysts have shown that its effectiveness can vary based on the metal center used. For instance:

  • Ruthenium Complexes: Demonstrated high enantioselectivity in hydrogenation reactions.
  • Copper Catalysts: Effective in promoting conjugate additions and other transformations under mild conditions.

The ligand's steric bulk and electronic properties significantly influence these interactions, allowing for tailored catalytic activity .

Fundamental Synthetic Approach

Josiphos SL-J418-2, with the chemical name (S)-1-[(R)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl]ethyldi(3,5-xylyl)phosphine and molecular formula C46H52FeO2P2, represents a sophisticated chiral diphosphine ligand characterized by its ferrocene backbone and asymmetric phosphine substituents [4]. The synthesis of this compound follows the established Josiphos ligand family methodology, which has been refined over decades of industrial development [8].

Stereoselective Transformations

The conversion of racemic 1-ferrocenylethanol to enantiomerically pure Ugi's amine represents a crucial stereochemical step in the synthesis [32]. The resolution process typically employs L-tartaric acid to separate the enantiomers, with subsequent acetylation and amination steps performed under carefully controlled conditions [10]. The stereochemical integrity of this transformation is essential for the final ligand's catalytic performance in asymmetric applications [31].

The introduction of the first phosphine moiety proceeds through directed lithiation of the cyclopentadienide ring, utilizing n-butyllithium as the lithiating agent [10]. This reaction requires precise temperature control and inert atmosphere conditions to prevent decomposition of the ferrocene substrate [9]. The lithiated intermediate is subsequently treated with chlorodiphenylphosphine to install the first phosphorus center with high regioselectivity [24].

Phosphine Installation and Stereochemical Control

The second phosphine center is introduced through nucleophilic substitution at the amine group, which proceeds via an SN1-type mechanism stabilized by backside metal participation [10]. This substitution employs dicyclohexylphosphine in acetic acid under reflux conditions, achieving the desired stereochemical outcome through careful control of reaction parameters [10]. The reaction typically requires heating at reflux temperatures for several hours to ensure complete conversion while maintaining stereochemical integrity [32].

Purification Methodologies

The purification of Josiphos SL-J418-2 presents unique challenges due to the sensitivity of P-chiral ferrocenyl phosphines to acidic conditions [35]. Traditional column chromatography on silica gel can lead to significant racemization within minutes due to the acidic nature of the stationary phase [35]. To prevent this degradation, several specialized purification protocols have been developed.

The most effective approach involves pre-treatment of silica gel with 5% triethylamine in hexane to deactivate acidic silanol groups [35]. Alternatively, basic aluminum oxide can be employed as the stationary phase to maintain the stereochemical integrity of the ligand throughout the purification process [35]. For industrial applications, the crude Josiphos ligand is often complexed with copper(I) bromide dimethyl sulfide complex in dichloromethane to form an air- and moisture-stable complex that can be purified more readily [10].

Purification MethodYield (%)Enantiomeric Excess (%)Advantages
Standard Silica Gel45-55<10Simple procedure
Deactivated Silica65-75>95Maintains stereochemistry
Basic Alumina70-80>98Excellent stereoretention
Copper Complex Formation59>99Air-stable product

Characterization and Analysis

The characterization of Josiphos SL-J418-2 requires specialized analytical techniques to confirm both the molecular structure and stereochemical purity [31]. Nuclear magnetic resonance spectroscopy, particularly 31P NMR, provides crucial information about the phosphorus environments and can detect the presence of diastereomeric impurities [35]. The 31P NMR chemical shifts for Josiphos-type ligands typically appear in the range of -16 to +40 ppm, depending on the oxidation state and coordination environment [20].

Mass spectrometry analysis confirms the molecular weight of 754.70 g/mol for Josiphos SL-J418-2, while high-resolution techniques can distinguish between closely related structural isomers [4]. X-ray crystallography, when suitable crystals can be obtained, provides definitive structural confirmation and absolute stereochemical assignment [31].

Modifications to Phosphine Substituents for Enhanced Reactivity

Electronic Tuning Through Substituent Modification

The reactivity and selectivity of Josiphos SL-J418-2 can be systematically modified through careful selection of phosphine substituents [26]. The presence of 4-methoxy-3,5-dimethylphenyl groups on one phosphorus center and 3,5-xylyl groups on the other creates a unique electronic environment that influences catalytic performance [4]. These electron-donating substituents increase the electron density at the phosphorus centers, enhancing their coordinating ability to transition metals [23].

Recent advances in phosphine ligand diversification have demonstrated that substituent modifications can be achieved through formal substitution reactions at the phosphorus center [23]. Alkylated phosphonium salts, prepared by standard alkylation of the parent phosphine, can undergo selective dearylation using nickel-catalyzed processes to introduce new alkyl substituents while retaining the ferrocene backbone [23]. This methodology enables rapid access to libraries of modified Josiphos ligands without requiring complete re-synthesis [15].

Steric Environment Optimization

The steric properties of Josiphos SL-J418-2 are carefully designed to create an optimal chiral environment around coordinated metal centers [12]. The ferrocene backbone provides a rigid scaffold that positions the phosphine substituents in a well-defined spatial arrangement [26]. Computational studies have revealed that the ligand can adopt different conformational states, including half-chair and boat conformations, which influence its catalytic behavior [12].

Modifications to the phosphine substituents can alter the steric profile significantly. For example, replacement of the methoxy groups with larger alkoxy substituents increases steric hindrance around the phosphorus center, potentially leading to enhanced enantioselectivity in certain catalytic applications [25]. Conversely, the introduction of smaller substituents may improve substrate accessibility while maintaining adequate chiral discrimination [11].

Enhanced Air Stability Through Protecting Groups

One significant challenge in working with Josiphos SL-J418-2 and related ligands is their sensitivity to air oxidation [37]. The phosphine groups are susceptible to oxidation by atmospheric oxygen, forming phosphine oxides that are catalytically inactive [35]. To address this limitation, several protective strategies have been developed.

Borane protection represents a widely used approach, where the phosphine is treated with borane dimethyl sulfide complex to form stable P-BH3 adducts [35]. These protected ligands can be handled in air and purified using conventional techniques without concern for oxidation [18]. The borane groups can be subsequently removed under mild conditions using diethylamine or other nucleophiles to regenerate the free phosphine [35].

Mechanistic Insights into Substituent Effects

The influence of phosphine substituents on catalytic activity extends beyond simple electronic and steric effects [17]. Advanced theoretical studies have revealed that the nature of the substituents affects the ligand's ability to undergo conformational changes during catalytic cycles [12]. For Josiphos SL-J418-2, the specific combination of methoxy-dimethylphenyl and xylyl substituents creates a unique ligand environment that facilitates conformational adaptation during catalysis [12].

Experimental studies have demonstrated that modifications to the aromatic substituents can significantly impact the ligand's coordinating behavior [25]. The introduction of electron-withdrawing groups, such as halides or nitro groups, decreases the basicity of the phosphine centers, potentially altering the binding affinity to different metals [17]. Conversely, additional electron-donating groups enhance the nucleophilicity of the phosphorus atoms, strengthening metal-ligand interactions [26].

Substituent TypeElectronic EffectSteric ImpactCatalytic Performance
Methoxy-dimethylphenylElectron-donatingModerate bulkHigh selectivity
XylylElectron-donatingLow-moderate bulkGood activity
Halogenated arylElectron-withdrawingVariableModified selectivity
AlkylElectron-donatingHigh bulkEnhanced stability

Industrial-Scale Production Techniques and Quality Control

Process Optimization and Yield Enhancement

Recent developments in the industrial synthesis of Josiphos ligands have focused on improving atom economy and reducing waste generation [15]. The implementation of telescoping reactions, where multiple synthetic steps are performed in the same reactor vessel without isolation of intermediates, has significantly improved process efficiency [10]. This approach reduces solvent consumption, minimizes material handling, and decreases overall production time [29].

Advanced process analytical technology has been integrated into manufacturing facilities to provide real-time monitoring of reaction progress [36]. In-line spectroscopic techniques, including near-infrared and Raman spectroscopy, enable continuous monitoring of key reaction parameters and facilitate automated process control [28]. These technologies have proven particularly valuable for monitoring the stereochemical purity of intermediates throughout the synthesis [36].

Production ParameterBatch ProcessContinuous FlowOptimization Target
Reaction Time8-12 hours2-4 hoursMinimize cycle time
Temperature Control±2°C±0.5°CImprove selectivity
Yield65-75%75-85%Maximize efficiency
Solvent Usage15-20 L/kg8-12 L/kgReduce waste

Quality Control and Analytical Methods

The quality control of industrial-scale Josiphos SL-J418-2 production requires sophisticated analytical protocols to ensure consistent product quality [34]. High-performance liquid chromatography with chiral stationary phases serves as the primary method for determining enantiomeric excess [36]. Specialized chiral columns, such as those based on cellulose or amylose derivatives, provide baseline separation of enantiomers with detection limits suitable for quality control applications [36].

Multinuclear nuclear magnetic resonance spectroscopy plays a crucial role in structural verification and purity assessment [20]. 31P NMR spectroscopy is particularly valuable for detecting phosphine oxide impurities and assessing the coordination state of the ligand [35]. The integration of automated sample preparation systems with high-throughput NMR spectrometers has enabled rapid quality control analysis of production batches [34].

Mass spectrometry analysis, typically employing electrospray ionization techniques, provides molecular weight confirmation and can detect trace impurities [21]. High-resolution mass spectrometry is employed for definitive molecular formula confirmation and for identifying unknown impurities that may arise during the manufacturing process [34].

Contamination Control and Purification at Scale

Industrial purification of Josiphos SL-J418-2 requires specialized techniques to address the unique challenges associated with P-chiral ferrocenyl phosphines [14]. Large-scale chromatographic purification employs custom-designed columns packed with deactivated silica gel or basic aluminum oxide to prevent racemization during the separation process [35]. The development of continuous chromatographic processes has enabled efficient purification of multi-kilogram quantities while maintaining product quality [14].

Crystallization techniques have been developed as an alternative purification method for certain Josiphos derivatives [33]. The formation of crystalline complexes with transition metals, particularly copper(I) salts, provides a scalable purification approach that also enhances the air stability of the final product [32]. These complexes can be stored and transported under ambient conditions, significantly simplifying logistics and reducing storage costs [40].

Environmental and Regulatory Considerations

Modern industrial production of Josiphos SL-J418-2 incorporates green chemistry principles to minimize environmental impact [41]. Solvent recovery and recycling systems are integrated into manufacturing facilities to reduce waste generation and lower operating costs [19]. The implementation of closed-loop systems for organometallic reagents, particularly organolithium compounds, has significantly reduced emissions and improved worker safety [38].

Regulatory compliance requires comprehensive documentation of manufacturing processes and quality control procedures [36]. International guidelines for pharmaceutical intermediates and catalysts mandate specific analytical methods and acceptance criteria for critical quality attributes [34]. The establishment of robust change control procedures ensures that process modifications are properly evaluated and validated before implementation [28].

Bidentate Chelation Behavior

The primary coordination mechanism of Josiphos SL-J418-2 involves bidentate chelation through its two phosphorus atoms, forming stable five-membered metallacycles with various transition metals [8] [9]. This chelation mode is particularly favorable due to the pre-organized geometry imposed by the ferrocene backbone, which positions the phosphorus donors at an optimal distance for metal coordination [10].

The ferrocene unit in Josiphos SL-J418-2 not only provides structural rigidity but also contributes to the electronic properties of the ligand through its π-electron system [11]. The iron center within the ferrocene can participate in π-back-bonding interactions with coordinated metals, although this is typically a secondary effect compared to the dominant σ-donation from the phosphorus atoms [12].

Electronic Properties and Ligand Effects

The electronic properties of Josiphos SL-J418-2 are characterized by strong σ-donation from the phosphorus lone pairs to the metal center, with minimal π-back-bonding [18]. This electronic profile makes the ligand particularly effective at stabilizing electron-deficient metal centers and facilitating oxidative addition processes [19].

The methoxy substituents on the phenyl rings provide additional electron density to the phosphorus atoms, enhancing their donor strength [3]. This electronic modulation is crucial for fine-tuning the reactivity of metal complexes in catalytic cycles [20].

Catalytic Mechanisms in Asymmetric Transformations

Asymmetric Hydrogenation Mechanisms

In asymmetric hydrogenation reactions, Josiphos SL-J418-2 typically coordinates to rhodium or iridium centers to form highly active catalysts [16] [21]. The catalytic cycle begins with the coordination of the prochiral substrate to the metal center, followed by oxidative addition of molecular hydrogen [22].

The mechanism proceeds through a series of well-defined steps where the chiral environment created by the Josiphos ligand dictates the stereochemical outcome [10]. The substrate approaches the metal center from a preferred face due to steric interactions with the bulky aryl substituents, leading to high enantioselectivity [7].

Density functional theory calculations have revealed that the ferrocene backbone of Josiphos ligands can adopt different conformations during the catalytic cycle, with a half-chair conformation being particularly favorable for the rate-determining migratory insertion step [7]. This conformational flexibility allows the ligand to adapt to the changing steric requirements throughout the reaction pathway [23].

Cross-Coupling Reaction Mechanisms

In palladium-catalyzed cross-coupling reactions, Josiphos SL-J418-2 facilitates the formation of highly active and selective catalysts [24] [15]. The mechanism typically involves oxidative addition of an aryl halide to a palladium(0) complex, followed by transmetalation with an organometallic reagent [25].

The unique steric environment provided by the Josiphos ligand influences both the rate of oxidative addition and the selectivity of the subsequent transformations [24]. The bulky aryl substituents create a differentiated coordination environment that can distinguish between different substrates and reaction pathways [15].

Stereocontrol Mechanisms

The exceptional stereocontrol achieved with Josiphos SL-J418-2 arises from the combination of planar chirality from the ferrocene backbone and point chirality from the substituted ethyl bridge [6]. This dual chirality system creates a highly asymmetric environment around the coordinated metal center [20].

The mechanism of stereoinduction involves preferential binding of one enantiomer of a prochiral substrate due to favorable steric and electronic interactions with the chiral ligand framework [10]. The bulky aryl substituents effectively block one face of the coordinated substrate, forcing reaction to occur from the less hindered face [7].

Structure-Activity Relationships

Steric Effects and Selectivity

The steric properties of Josiphos SL-J418-2 play a crucial role in determining its catalytic performance [24] [13]. The 4-methoxy-3,5-dimethylphenyl and 3,5-xylyl substituents create a highly differentiated steric environment that is essential for achieving high enantioselectivity [3].

Comparative studies with other Josiphos ligands have demonstrated that the specific substitution pattern in SL-J418-2 provides an optimal balance between steric hindrance and electronic effects [13]. The methoxy groups enhance the electron-donating ability of the phosphine centers while the methyl substituents provide additional steric bulk [9].

Electronic Modulation and Reactivity

The electronic properties of Josiphos SL-J418-2 can be fine-tuned through the choice of aryl substituents on the phosphorus atoms [26]. The methoxy groups in the para position of the phenyl rings increase the electron density at phosphorus, making the ligand a stronger σ-donor [3].

This enhanced donor strength translates to improved catalytic activity in many transformations, particularly those involving electron-deficient metal centers [19]. The electronic effects also influence the regioselectivity of reactions by modulating the relative binding affinities of different substrates [9].

Conformational Dynamics and Adaptation

Recent computational studies have revealed that Josiphos ligands, including SL-J418-2, exhibit remarkable conformational flexibility that allows them to adapt to the changing steric requirements during catalytic cycles [7] [23]. This ligand self-adaptation is a key factor in achieving high catalytic efficiency and selectivity [7].

The ferrocene backbone can adopt different conformations, with boat and half-chair conformations being particularly important for different steps in the catalytic cycle [7]. This conformational flexibility enables the ligand to provide optimal steric environments for both substrate binding and product release [23].

Mechanistic Insights from Theoretical Studies

Density Functional Theory Investigations

Comprehensive density functional theory calculations have provided detailed insights into the mechanisms of Josiphos-catalyzed reactions [7] [10]. These studies have revealed the importance of ligand conformational changes in controlling both reactivity and selectivity [7].

The calculations indicate that the most favorable reaction pathways often involve unusual conformational changes in the Josiphos backbone that optimize the steric environment for each step of the catalytic cycle [7]. The ability of the ligand to undergo these conformational adaptations is crucial for achieving high turnover frequencies and enantioselectivities [23].

Transition State Analysis

Detailed analysis of transition states in Josiphos-catalyzed reactions has provided valuable insights into the origins of stereoselectivity [10]. The calculations reveal that the preferred transition states are characterized by specific conformations of the ferrocene backbone that minimize steric clashes with the substrate [7].

The methoxy and methyl substituents in Josiphos SL-J418-2 play crucial roles in stabilizing the preferred transition states through favorable dispersive interactions [3]. These weak interactions, while individually small, collectively contribute significantly to the overall stereoselectivity of the catalytic process [7].

Orbital Interactions and Bonding Analysis

Advanced bonding analysis techniques have been used to understand the electronic factors that contribute to the exceptional performance of Josiphos SL-J418-2 [18]. The studies reveal that the ligand forms particularly strong σ-bonds with metal centers due to the optimal orbital overlap between the phosphorus lone pairs and metal d-orbitals [19].

The ferrocene backbone also contributes to the overall electronic properties through π-conjugation effects that can influence the electron density at the phosphorus centers [12]. These electronic effects are particularly important in reactions where the metal center undergoes significant changes in oxidation state during the catalytic cycle [26].

Comparative Mechanistic Analysis

Comparison with Other Josiphos Variants

Josiphos SL-J418-2 can be compared with other members of the Josiphos family to understand the specific advantages conferred by its unique substitution pattern [2] [4]. The combination of methoxy-substituted phenyl rings and xylyl groups provides a distinctive steric and electronic profile that is particularly effective for certain classes of reactions [5].

Comparative studies have shown that SL-J418-2 often outperforms other Josiphos ligands in reactions requiring high levels of stereodiscrimination, particularly those involving bulky substrates [13]. The enhanced steric differentiation provided by the methyl substituents is crucial for achieving selectivity in challenging transformations [9].

Mechanistic Advantages Over Monodentate Ligands

The bidentate nature of Josiphos SL-J418-2 provides significant mechanistic advantages over monodentate phosphine ligands [24]. The chelating coordination mode creates a more rigid and well-defined chiral environment around the metal center, leading to higher enantioselectivities [8].

The reduced conformational freedom of the metal complex also contributes to improved catalytic efficiency by minimizing unproductive binding modes and side reactions [14]. The preorganized geometry of the ligand ensures that the metal center is optimally positioned for substrate binding and activation [10].

Performance in Challenging Transformations

Josiphos SL-J418-2 has demonstrated exceptional performance in particularly challenging catalytic transformations, including those involving sterically hindered substrates and electron-deficient systems [24] [13]. The unique combination of steric and electronic properties makes it particularly effective for reactions that are difficult to achieve with other ligand systems [16].

The ligand's ability to provide both strong σ-donation and precise steric control makes it an ideal choice for reactions requiring high levels of both activity and selectivity [9]. This dual functionality is particularly valuable in industrial applications where both efficiency and product quality are critical [22].

Mechanistic Applications in Industrial Processes

Large-Scale Asymmetric Synthesis

The mechanisms elucidated for Josiphos SL-J418-2 have found practical application in numerous industrial processes [6] [22]. The ligand's exceptional stability and high turnover numbers make it particularly suitable for large-scale asymmetric synthesis [24].

The well-understood mechanistic principles have enabled the development of optimized reaction conditions that maximize both yield and enantioselectivity while minimizing the required catalyst loading [16]. This optimization is crucial for the economic viability of industrial asymmetric processes [22].

Process Development and Optimization

Understanding the detailed mechanisms of Josiphos SL-J418-2 catalysis has facilitated the development of robust and scalable synthetic processes [25]. The mechanistic insights have enabled chemists to predict and control the effects of various reaction parameters on catalytic performance [23].

The ability to rationally design reaction conditions based on mechanistic understanding has significantly reduced the time and resources required for process development [15]. This predictive capability is particularly valuable in the pharmaceutical industry, where rapid access to chiral intermediates is often critical [16].

Hydrogen Bond Acceptor Count

2

Exact Mass

754.279190 g/mol

Monoisotopic Mass

754.279190 g/mol

Heavy Atom Count

51

Dates

Last modified: 08-09-2024

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